3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: This step involves the selective halogenation of the phenyl rings using reagents such as chlorine gas or fluorine-containing compounds.
Amination and benzylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced amines or alcohols.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function, leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing oxidative stress: Leading to cell damage or death in certain types of cells.
Comparison with Similar Compounds
3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
3-amino-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one: Lacks the fluoro substituents, which may result in different chemical and biological properties.
3-((3-bromo-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one: Contains a bromo substituent instead of chloro, potentially altering its reactivity and biological activity.
3-((3-chloro-4-methylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one: Features a methyl group instead of fluoro, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which can impart distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c17-12-8-11(5-6-13(12)19)20-16-21-15(24)14(22-23-16)7-9-1-3-10(18)4-2-9/h1-6,8H,7H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPPVLFVNQAFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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